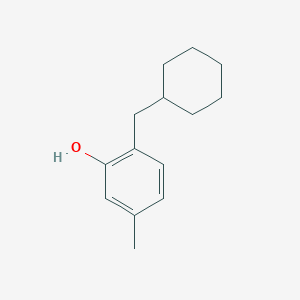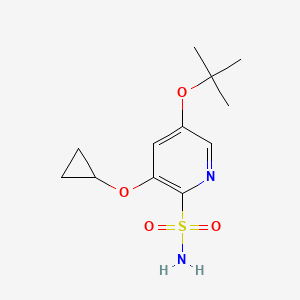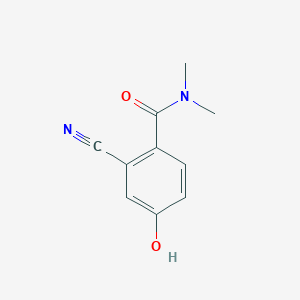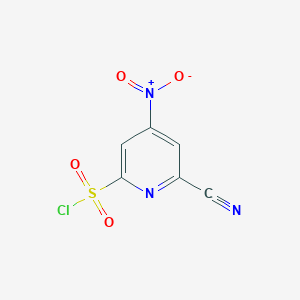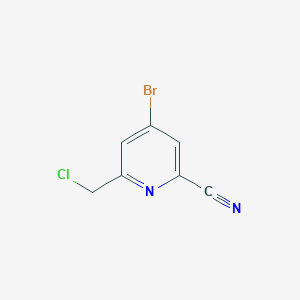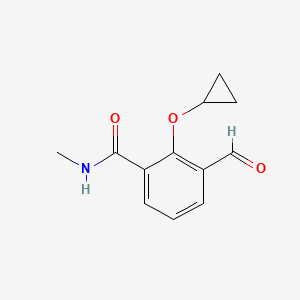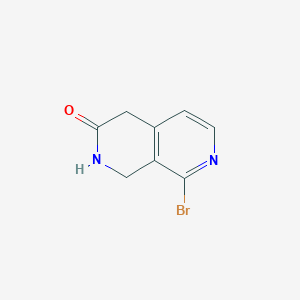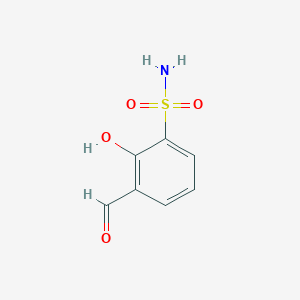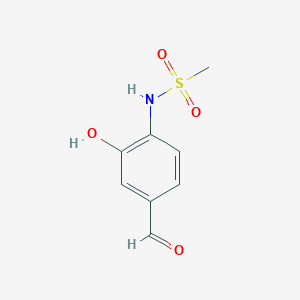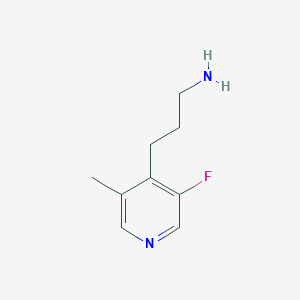![molecular formula C14H18O4 B14843683 Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate](/img/structure/B14843683.png)
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers This compound is characterized by the presence of an oxetane ring substituted with a 4-methoxyphenyl group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate typically involves the cyclization of suitable precursors. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl) methanol. This intermediate is then treated with 4-methoxyphenol to yield the desired product .
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Nucleophiles such as phenols and thiols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted oxetane derivatives .
Aplicaciones Científicas De Investigación
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Industry: The compound is used in the development of new materials with specific properties, such as improved solubility and stability
Mecanismo De Acción
The mechanism of action of Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate involves its interaction with molecular targets through its oxetane ring. The strained four-membered ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing metabolic pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
- **3-(4-Methoxyphenyl)oxetan-3-yl)methanol
- **Ethyl 2-[3-(4-fluorophenyl)oxetan-3-yl]acetate
- **3-Methyl-3-oxetanemethanol
Uniqueness
Ethyl [3-(4-methoxyphenyl)oxetan-3-YL]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-methoxyphenyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-methoxyphenyl)oxetan-3-yl]acetate |
InChI |
InChI=1S/C14H18O4/c1-3-18-13(15)8-14(9-17-10-14)11-4-6-12(16-2)7-5-11/h4-7H,3,8-10H2,1-2H3 |
Clave InChI |
UGXAIHKZVNHRIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(COC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


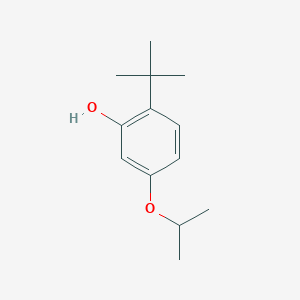
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)
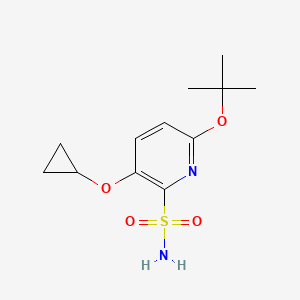
![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
